2-(3-Bromophenyl)cyclopropan-1-amine
Description
Significance of Cyclopropane (B1198618) Frameworks in Organic and Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a highly prevalent structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including treatments for HIV, Hepatitis C, and COVID-19. nih.govpsu.edu Its significance stems from a unique combination of steric and electronic properties conferred by its significant ring strain and bent bonds, which have a high degree of p-character. nbinno.com
This inherent rigidity is a major advantage in drug design. nbinno.com By incorporating a cyclopropane unit, chemists can lock the conformation of a molecule, precisely controlling the spatial arrangement of functional groups. This conformational constraint can enhance the molecule's binding affinity to specific biological targets like enzymes or receptors, leading to increased potency and selectivity. nbinno.com The cyclopropane ring is often used as a rigid linker or as an isostere for other groups like alkenes or small alkyl groups. scientificupdate.com
Furthermore, the cyclopropane framework often enhances a molecule's metabolic stability. The ring is generally more resistant to common metabolic degradation pathways, such as oxidation, compared to more flexible aliphatic chains. nbinno.comscientificupdate.com This improved stability can lead to a longer drug half-life and better pharmacokinetic profiles. nih.gov The diverse applications of cyclopropane rings include improving target binding potency, increasing permeability across membranes like the blood-brain barrier, and mitigating toxicity. bohrium.com
Overview of Arylcyclopropylamine Scaffolds as Research Probes
The arylcyclopropylamine scaffold, which joins an aromatic ring system with a cyclopropylamine (B47189) unit, represents a "privileged structure" in medicinal chemistry. This class of compounds is pivotal in the development of therapeutic agents and research tools for exploring biological systems. researchgate.net The amine group is a versatile functional handle and a common feature in bioactive molecules, serving as a key component in a vast array of pharmaceuticals, including antibiotics, antidepressants, and anticancer agents. ijrpr.com Its basicity and ability to form hydrogen bonds are crucial for molecular interactions with biological targets. ijrpr.com
When combined, the aryl group, the rigid cyclopropane linker, and the amine functional group create a three-dimensional structure that can be systematically modified to explore structure-activity relationships (SAR). The cyclopropane unit provides a fixed orientation for the aryl and amine substituents, allowing researchers to probe the binding pockets of proteins with high precision.
Arylcyclopropylamines are of interest in neurochemistry and pharmacology research. cymitquimica.com The specific arrangement of the functional groups can lead to interactions with various receptors and enzymes in the central nervous system. As research probes, these scaffolds allow scientists to investigate the function of these biological targets and to design molecules with tailored pharmacological activities.
Contextual Importance of the 3-Bromophenyl Substitution Pattern
The substitution pattern on the aryl ring is critical for fine-tuning a molecule's properties. The presence of a bromine atom at the meta-position (position 3) of the phenyl ring in 2-(3-Bromophenyl)cyclopropan-1-amine is of particular strategic importance in synthetic and medicinal chemistry.
From a synthetic perspective, the bromine atom serves as a versatile chemical handle. It is a key participant in a wide variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes organoboron compounds like 3-bromophenylboronic acid to form new carbon-carbon bonds. sigmaaldrich.com This allows chemists to readily introduce a diverse range of other chemical groups at this position, facilitating the rapid synthesis of libraries of related compounds for screening and optimization.
From a medicinal chemistry standpoint, the bromine atom itself can influence the compound's biological activity. As a halogen, it can participate in halogen bonding, a type of noncovalent interaction that can enhance binding affinity to a protein target. Furthermore, the substitution can modulate the molecule's physicochemical properties, such as lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The 3-bromophenyl group is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVKOAMEQVZCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Control in 2 3 Bromophenyl Cyclopropan 1 Amine Systems
Configurational Isomerism of 2-Phenylcyclopropane-1-amine Structures
The structure of 2-phenylcyclopropan-1-amine (B3023641) allows for both diastereomerism and enantiomerism. The presence of two stereocenters at the C1 and C2 positions of the cyclopropane (B1198618) ring gives rise to cis and trans diastereomers. In the cis isomer, the phenyl and amine groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,1S) for trans), resulting in a total of four possible stereoisomers.
The relative stability of these isomers is influenced by steric hindrance. Generally, the trans isomer is thermodynamically more stable than the cis isomer due to the larger phenyl and amine groups being positioned further apart, minimizing steric strain. This preference for the trans configuration is a key consideration in synthetic strategies.
Impact of Stereochemistry on Molecular Interactions and Recognition
The specific three-dimensional arrangement of substituents on the cyclopropane ring is crucial for molecular interactions, particularly in biological systems. nih.govnih.govresearchgate.netijpsjournal.com The chirality and configuration of 2-phenylcyclopropan-1-amine derivatives determine how they fit into and interact with chiral environments like enzyme active sites and receptors. nih.gov
For instance, the biological activity of many drugs is dependent on a specific stereoisomer. nih.govresearchgate.netijpsjournal.com The distinct spatial orientation of the phenyl and amine groups in the cis and trans isomers, as well as the specific chirality of each enantiomer, leads to different binding affinities and efficacies. This stereoselectivity is a fundamental principle in medicinal chemistry and drug design. ijpsjournal.com The precise geometry of the molecule dictates the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that govern molecular recognition.
Studies on related cyclopropylamine (B47189) derivatives have shown that fluorine substitution can dramatically influence the electronic structure and conformation of the molecule, thereby altering its chemical reactivity and biological activity. nih.gov Computational studies on monofluorinated cyclopropylamines, which serve as models for drugs like tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), have revealed that conformational preferences and basicity are governed by stereoelectronic effects. nih.gov
Stereoselective Control in Reaction Pathways
Achieving control over the stereochemical outcome of reactions to synthesize specific isomers of 2-(3-bromophenyl)cyclopropan-1-amine is a significant focus of synthetic organic chemistry. researchgate.netunl.pt Various strategies have been developed to favor the formation of the desired trans isomer and to obtain enantiomerically pure products.
One common approach involves the cyclopropanation of an alkene. The reaction of styrene (B11656) with a diazoacetate, for example, typically yields a mixture of cis and trans isomers of the corresponding cyclopropanecarboxylate (B1236923) ester. google.com Subsequent isomerization can be employed to enrich the more stable trans isomer. google.com For instance, treatment of a cis/trans ester mixture with a base like sodium ethoxide can shift the equilibrium towards the trans product. google.com
Enantioselective synthesis is often achieved through the use of chiral catalysts or chiral auxiliaries. researchgate.net These methods create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. unl.pt For example, transition metal-catalyzed cyclopropanation reactions using chiral ligands have been successfully employed to produce enantiomerically enriched cyclopropanes. researchgate.net Additionally, stereoselective ring-closure reactions are a key strategy. researchgate.net
The development of biocatalysts, such as engineered carbene transferases, has also provided a highly stereoselective method for olefin cyclopropanation, enabling the synthesis of specific enantiomers of cyclopropylphosphonate esters. nih.gov
Analysis of Enantiomeric Excess and Diastereomeric Ratios
The successful implementation of stereoselective syntheses requires accurate methods for determining the isomeric composition of the product mixture. thieme-connect.de Enantiomeric excess (ee) and diastereomeric ratio (dr) are key metrics used to quantify the stereoselectivity of a reaction.
Several analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining diastereomeric ratios, as diastereomers have distinct NMR spectra. libretexts.orgmdpi.com To determine enantiomeric excess, chiral solvating agents or chiral derivatizing agents can be used to convert the enantiomers into diastereomeric species with distinguishable NMR signals. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating and quantifying enantiomers. nih.gov The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.
Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate volatile enantiomers. libretexts.org
Optical Methods: Techniques based on circular dichroism (CD) spectroscopy can be used to determine enantiomeric and diastereomeric excess. nih.govrsc.org These methods often involve the use of sensing assemblies that interact with the stereoisomers to produce distinct spectral responses. nih.gov
Table 1: Methods for Stereochemical Analysis
| Analytical Technique | Principle | Application |
| NMR Spectroscopy | Distinguishes diastereomers directly. Chiral auxiliaries create diastereomeric environments to distinguish enantiomers. libretexts.orglibretexts.org | Determination of both diastereomeric ratios and enantiomeric excess. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Quantification of enantiomeric excess. |
| Chiral GC | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase. libretexts.org | Analysis of enantiomeric purity of volatile derivatives. |
| Circular Dichroism | Measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govrsc.org | Determination of enantiomeric and diastereomeric excess, often with the aid of sensing assemblies. nih.gov |
Nitrogen Inversion Dynamics in Cyclopropylamine Structures
The nitrogen atom of the amine group in cyclopropylamines is typically sp³ hybridized and pyramidal. libretexts.org This pyramidal geometry means that if the three groups attached to the nitrogen (the cyclopropyl (B3062369) ring, a hydrogen, and the lone pair of electrons) are different, the nitrogen atom is a stereocenter. However, for most acyclic amines, the two enantiomeric configurations rapidly interconvert through a process called nitrogen inversion or pyramidal inversion. libretexts.orgwikipedia.org This inversion involves a planar sp² hybridized transition state and generally has a low energy barrier, making the isolation of individual enantiomers at the nitrogen center difficult at room temperature. libretexts.orgwikipedia.org
However, incorporating the nitrogen atom into a small, strained ring, such as an aziridine (B145994) (a three-membered ring containing nitrogen), significantly increases the barrier to inversion. wikipedia.orgstereoelectronics.org This is due to the increased angle strain in the planar transition state, where the bond angles are forced to be close to 60°. stereoelectronics.org While the amine group in this compound is exocyclic, the rigidity of the cyclopropane ring can influence the dynamics of the amine group.
The rate of nitrogen inversion can be influenced by several factors, including steric hindrance, electronic effects, and the presence of nearby functional groups. mdpi.com For cyclopropylamines, the barrier to nitrogen inversion is generally higher than in acyclic amines but lower than in aziridines. The specific dynamics will depend on the substitution pattern and the local molecular environment. Computational studies can provide insights into the energy barriers and preferred conformations related to both amino group rotation and nitrogen inversion. nih.gov
Computational Chemistry Investigations of 2 3 Bromophenyl Cyclopropan 1 Amine
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of electron distribution, orbital energies, and electrostatic properties, which collectively govern the molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed to determine optimized molecular geometry and vibrational frequencies. tandfonline.comresearchgate.net For 2-(3-Bromophenyl)cyclopropan-1-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. tandfonline.comacademie-sciences.fr These calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov
The optimized structure reveals the spatial arrangement of the 3-bromophenyl group relative to the cyclopropylamine (B47189) moiety. This structural information is the foundation for all further computational analyses, including the study of its electronic properties and docking behavior.
| Structural Parameter | Calculated Value |
|---|---|
| C-N Bond Length (amine) | ~1.46 Å |
| C-Br Bond Length | ~1.91 Å |
| C-C Bond Length (phenyl ring) | ~1.39 Å |
| C-C Bond Length (cyclopropane) | ~1.51 Å |
| C-N-H Bond Angle | ~110.2° |
| C-C-Br Bond Angle | ~119.8° |
Note: The values in this table are representative and based on typical results from DFT calculations for similar molecular structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical hardness, and polarizability. mdpi.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amine group. In contrast, the LUMO is generally distributed over the phenyl ring and the cyclopropane (B1198618) ring system. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. wuxibiology.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.88 |
| Energy Gap (ΔE) | 5.37 |
Note: These energy values are hypothetical and serve to illustrate typical FMO analysis results.
In this compound, key interactions would include the delocalization of the nitrogen atom's lone pair (LP) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. Furthermore, interactions between the π orbitals of the phenyl ring and the antibonding π orbitals within the ring are significant. These charge transfer events are crucial for stabilizing the molecular structure. acadpubl.eu
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | σ* (C-C)cyclopropyl (B3062369) | 4.85 |
| π (C-C)phenyl | π* (C-C)phenyl | 20.10 |
| LP (1) Br | σ* (C-C)phenyl | 1.20 |
| σ (C-H) | σ* (C-N) | 2.55 |
Note: This table presents plausible NBO interactions and stabilization energies for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comchemrxiv.org The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red or yellow regions indicate a negative potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. researchgate.net Blue regions indicate a positive potential, representing electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would show a strong negative potential around the nitrogen and bromine atoms due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them potential hydrogen bond donors.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target. amazonaws.com
Molecular docking simulations place this compound into the active site of a target protein and calculate a "scoring function" to estimate its binding affinity. mdpi.com This affinity is usually expressed in kcal/mol, with more negative values indicating a stronger, more favorable binding interaction. nih.gov
The simulation also reveals the specific molecular interactions that stabilize the ligand-protein complex. These can include:
Hydrogen bonds: The amine group (-NH2) can act as a hydrogen bond donor.
Hydrophobic interactions: The phenyl and cyclopropyl groups can interact with nonpolar amino acid residues.
Halogen bonds: The bromine atom can potentially form halogen bonds with electron-rich atoms in the protein's active site.
π-π stacking: The aromatic phenyl ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
These detailed interaction maps are critical for rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for the target. nih.gov
| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
|---|---|---|---|
| Monoamine Oxidase B | -7.8 | Tyr435 | Hydrogen Bond |
| Phe343 | π-π Stacking | ||
| Leu171 | Hydrophobic Interaction |
Note: The target and docking results are hypothetical, presented to demonstrate the type of information obtained from a molecular docking study.
Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational chemistry studies focusing on the conformational analysis of This compound within binding pockets.
Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt. The strict adherence to the specified compound and the requirement for scientifically accurate, verifiable data from diverse sources precludes the generation of content for the outlined section.
Information on related but distinct molecules, such as other bromophenyl or cyclopropane derivatives, cannot be used as it would violate the explicit instructions to focus solely on "this compound". To maintain scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be produced at this time.
Chemical Transformations and Functionalization Strategies of 2 3 Bromophenyl Cyclopropan 1 Amine
Functional Group Interconversions on the Cyclopropane (B1198618) Ring
The three-membered carbocyclic framework of the cyclopropane ring is characterized by significant ring strain, making it susceptible to specific chemical transformations. researchgate.net While the ring itself is relatively stable, functional groups attached to it can be interconverted to introduce new functionalities. These transformations typically aim to preserve the cyclopropane core while altering its peripheral chemistry.
Common strategies for interconversion often involve the substitution of existing groups or the introduction of new ones. For instance, if a hydroxyl group were present on the cyclopropane ring, it could be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. vanderbilt.edu Subsequent reaction with various nucleophiles could introduce azides, nitriles, or other functional groups. vanderbilt.edu
Another potential transformation involves the introduction of substituents through reactions on the C-H bonds of the ring, although this is often challenging due to the high bond dissociation energy. However, modern catalytic methods are continuously being developed to address this challenge. The synthesis of functionalized cyclopropanes can also be achieved through various named reactions like the Simmons-Smith reaction or intramolecular Wurtz reactions, though these apply to the formation of the ring itself rather than the interconversion of existing functionalities on a pre-formed ring. organic-chemistry.org
Table 1: Potential Functional Group Interconversions on a Substituted Cyclopropane Ring This table presents hypothetical interconversions based on general cyclopropane chemistry, as direct examples for 2-(3-Bromophenyl)cyclopropan-1-amine are not prevalent in the reviewed literature.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Hydroxyl (-OH) | TsCl, pyridine | Tosylate (-OTs) | Esterification |
| Tosylate (-OTs) | NaN₃ | Azide (B81097) (-N₃) | Nucleophilic Substitution |
| Tosylate (-OTs) | KCN, 18-crown-6 | Nitrile (-CN) | Nucleophilic Substitution |
| Amine (-NH₂) | Ac₂O, pyridine | Acetamide (-NHAc) | Acylation |
Derivatization of the Primary Amine Moiety
The primary amine on the cyclopropane ring is a key site for derivatization, allowing for the facile introduction of a wide variety of substituents. These modifications can significantly alter the molecule's physical, chemical, and biological properties. Common derivatization strategies include acylation, alkylation, and condensation reactions.
Acylation, the reaction with acyl halides or anhydrides, readily converts the primary amine into a more stable and often crystalline amide. This is a common strategy for both synthesis and analysis. For analytical purposes, derivatization allows for the quantitative conversion of amines to detectable derivatives, which is particularly useful for techniques like HPLC where primary amines may lack a strong UV chromophore or fluorophore. Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form stable, highly fluorescent derivatives. Another common set of reagents for derivatizing primary amines for analysis includes o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). researchgate.net
Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for introducing alkyl groups. google.com
Condensation with aldehydes or ketones forms Schiff bases (imines), which can be stable compounds themselves or serve as intermediates for further reactions. This reactivity is fundamental in many synthetic pathways.
Table 2: Common Derivatization Reactions for the Primary Amine
| Reaction Type | Reagent Class | General Product |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |
| Condensation | Aldehydes/Ketones | Imine (Schiff Base) |
| Carbamate Formation | Chloroformates | Carbamate |
A specific method for enhancing the detectability of primary amines in metabolomic studies involves a dual-tagging scheme. nih.gov In this approach, primary amine groups are tagged with a linear acyl chloride containing a tertiary amine tail, which increases the analyte's proton affinity and hydrophobicity for mass spectrometry analysis. nih.gov
Modifications and Substituent Effects on the Bromo-Substituted Phenyl Ring
The 3-bromophenyl substituent offers a versatile handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom can be replaced by a wide range of substituents, allowing for the synthesis of a diverse library of analogues. Reactions such as Suzuki (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) are all well-established methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.
The position of the substituent also plays a critical role. Studies on substituted aryl halides have shown that the position of a substituent (ortho, meta, or para) relative to the reaction center can have a profound impact on the activation energy of a reaction. nih.gov For example, in noncatalyzed aryl aminations, meta-substitution with electron-donating groups often results in lower reaction barriers compared to para-substitution. nih.gov Steric effects are also important; bulky substituents, particularly in the ortho position, can hinder reactions at the adjacent bromine atom or influence the conformation of the molecule. mdpi.comrsc.org
Table 3: Cross-Coupling Reactions for Modifying the Bromophenyl Ring
| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |
| Suzuki Coupling | Boronic acid/ester | C-C | Pd |
| Stille Coupling | Organostannane | C-C | Pd |
| Heck Coupling | Alkene | C-C | Pd |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd/Cu |
| Buchwald-Hartwig Amination | Amine/Alcohol | C-N / C-O | Pd |
| Negishi Coupling | Organozinc reagent | C-C | Pd/Ni |
Cyclopropane Ring Opening and Rearrangement Pathways
The inherent strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. researchgate.net These reactions provide pathways to linear or larger cyclic structures, significantly expanding the synthetic utility of cyclopropane derivatives.
The ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, or radicals. In donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-accepting group, ring-opening is often triggered by a Lewis acid catalyst that coordinates to the acceptor group. scispace.com This facilitates nucleophilic attack and cleavage of a distal cyclopropane bond, leading to 1,3-difunctionalized products. scispace.com While this compound is not a classic D-A cyclopropane, the phenyl ring and amine group can influence its reactivity in similar transformations.
Radical-mediated ring-opening is another important pathway. researchgate.net The addition of a radical species to a substituent on the ring can induce the formation of a cyclopropyl-substituted radical, which can then undergo rapid ring-opening to form a more stable, linear alkyl radical. researchgate.net This intermediate can then participate in subsequent cyclization or trapping reactions.
In some cases, reactions intended for other parts of the molecule can inadvertently lead to ring-opening. For example, a study on bromophenol derivatives with a cyclopropyl (B3062369) moiety reported an unexpected cyclopropane ring-opening during a reaction with bromine, highlighting the potential for the strained ring to participate in reactions under specific conditions. nih.gov Furthermore, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like AlCl₃ to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. researchgate.net
Table 4: General Pathways for Cyclopropane Ring Opening
| Activation Method | Key Intermediate/Process | Typical Product Type |
| Lewis Acid Catalysis (on D-A cyclopropanes) | Polarized C-C bond cleavage | 1,3-Difunctionalized alkane |
| Radical Addition | Ring-opening of cyclopropylcarbinyl radical | Functionalized linear alkane or new ring system |
| Electrophilic Addition (e.g., Br₂) | Cleavage of a C-C bond by an electrophile | 1,3-Dihalogenated propane (B168953) derivative |
| Rearrangement (e.g., of N-cyclopropyl-amides) | Lewis acid-promoted rearrangement | N-(2-halopropyl)amides, Oxazolines |
2 3 Bromophenyl Cyclopropan 1 Amine As a Medicinal Chemistry Scaffold: Structure Activity Relationships and Target Interaction Mechanisms
Design Principles for Incorporating Cyclopropane-Containing Scaffolds in Chemical Biology
The cyclopropane (B1198618) ring is a highly sought-after structural unit in medicinal chemistry for several reasons. Despite its simple structure, it imparts a range of beneficial properties to a molecule that can enhance its drug-like characteristics. researchgate.net
Conformational Rigidity: The three-membered ring structure of cyclopropane introduces significant conformational rigidity. researchgate.net Unlike flexible alkyl chains, the cyclopropane ring locks the relative positions of its substituents, reducing the entropic penalty upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and potency.
Three-Dimensionality: In an era where drug discovery is moving away from flat, aromatic-heavy molecules, the cyclopropane ring offers a way to introduce a well-defined three-dimensional geometry. nih.gov This increased sp3 character can improve solubility, reduce non-specific binding, and provide novel vectors for exploring the topology of a protein's binding pocket.
Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other common chemical groups. For example, it can mimic a gem-dimethyl group or a double bond, but with different spatial and electronic properties. This allows chemists to fine-tune the size, shape, and lipophilicity of a molecule while maintaining or improving its biological activity. rsc.org
Modulation of Physicochemical Properties: The electronic nature of the cyclopropane ring, with its partial π-character, can influence the properties of adjacent functional groups. For instance, it can affect the pKa of a nearby amine, which is critical for receptor interaction and pharmacokinetic properties like absorption and distribution.
These principles guide the use of scaffolds like 2-(3-bromophenyl)cyclopropan-1-amine, where the cyclopropane ring acts as a rigid linker between the pharmacophoric amine group and the substituted phenyl ring, creating a precise spatial arrangement for optimal interaction with biological receptors.
Exploration of Structure-Activity Relationships (SAR) in Derivatives
The structure-activity relationship (SAR) of 2-phenylcyclopropan-1-amine (B3023641) derivatives is highly dependent on the substitution patterns on both the phenyl ring and the amine group, as well as the stereochemistry of the cyclopropane ring itself. These modifications significantly influence the compound's affinity and selectivity for its biological targets.
For derivatives of the 2-phenylcyclopropan-1-amine scaffold, several key SAR trends have been observed:
Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. Halogen substitution, as seen in this compound, is a common strategy. The electronic properties (electron-withdrawing or -donating) and the size of the substituent can dictate the binding affinity. For instance, placing substituents at the meta- or para-positions often yields compounds with distinct pharmacological profiles compared to ortho-substitution, which can introduce steric hindrance.
Amine Group Modification: The primary amine is often a key hydrogen-bonding donor. drugdesign.org Modifying this group to a secondary or tertiary amine can reveal its importance in receptor binding. For example, N-methylation or N,N-dimethylation can probe the necessity of the N-H bonds for hydrogen bonding interactions within the receptor pocket.
Stereochemistry: The relative orientation of the phenyl ring and the amine group on the cyclopropane ring (cis or trans) is crucial for activity. The trans-isomer is often the more potent configuration as it places the two bulky substituents further apart, leading to a more stable and often more complementary fit into a binding site. Furthermore, the absolute stereochemistry (e.g., (1R,2S) vs. (1S,2R)) determines the enantioselectivity of receptor binding, with one enantiomer typically being significantly more active than the other.
A summary of general SAR observations for this class of compounds is presented in the table below.
| Modification | Position | Observation | Potential Impact |
| Phenyl Ring Substitution | Meta (e.g., 3-Bromo) | Often enhances affinity for specific receptors. | Modulates electronic and steric interactions. |
| Phenyl Ring Substitution | Para | Can alter selectivity between receptor subtypes. | Changes the overall geometry and polarity. |
| Amine Group | Primary (NH₂) | Frequently essential for hydrogen bonding. drugdesign.org | Strong interaction with receptor active sites. |
| Amine Group | N-alkylation (e.g., NHCH₃) | May decrease or alter activity depending on the target. | Probes steric tolerance in the binding pocket. |
| Stereochemistry | Trans vs. Cis | Trans isomers are generally more potent. | Optimal spatial arrangement of pharmacophores. |
| Stereochemistry | Enantiomers (e.g., 1R,2S) | Often exhibit significant differences in potency. | Specific chiral recognition by the receptor. |
These relationships guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Elucidation of Molecular Interaction Mechanisms with Biological Receptors
The arylcyclopropylamine scaffold is known to interact with several key neurotransmitter receptors, particularly those for dopamine (B1211576) and serotonin (B10506). The specific substitution pattern of this compound fine-tunes its affinity and functional activity at these targets.
Dopamine receptors, which are G-protein coupled receptors, are divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). mendeley.com Compounds based on the 2-phenylcyclopropan-1-amine scaffold have been investigated for their ability to modulate these receptors. The primary amine of these compounds is often a critical feature, mimicking the endogenous ligand dopamine to interact with key residues (such as an aspartate in transmembrane domain 3) in the binding pocket. youtube.com
The bromophenyl group of this compound likely engages in hydrophobic or halogen-bonding interactions in a secondary binding pocket, which can confer selectivity for certain dopamine receptor subtypes over others. The rigid cyclopropane linker ensures that the phenyl ring and amine are held in a specific orientation that is favorable for binding. Studies on related compounds suggest that this scaffold can produce ligands with varying functional outcomes, including agonist, partial agonist, or antagonist activity, depending on the precise nature of the substitutions. nih.gov
| Receptor Subtype | Typical Interaction | Key Ligand Features |
| D2-like (D2, D3) | High affinity binding | Primary amine, trans-cyclopropane, specific aryl substitution |
| D1-like (D1, D5) | Generally lower affinity | Aromatic system and cationic amine are required |
The serotonin (5-HT) system is another major target for arylcyclopropylamine derivatives. There are numerous 5-HT receptor subtypes, which are also primarily G-protein coupled receptors, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. nih.gov Phenylcyclopropylamines have shown significant affinity for several 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes.
| Receptor Subtype | Reported Affinity for Phenylcyclopropylamine Analogs | Potential Functional Role |
| 5-HT1A | Moderate to High | Anxiolytic, antidepressant effects |
| 5-HT2A | Moderate to High | Modulation of cognition and mood |
| 5-HT7 | Moderate | Implicated in depression and circadian rhythms |
The dual modulation of both dopamine and serotonin pathways by a single ligand is a common goal in the development of treatments for complex neuropsychiatric disorders.
Synthesis and Exploration of Novel Heterocyclic Compounds Bearing the Cyclopropane Amine Motif
The this compound scaffold is not only a pharmacophore in its own right but also a versatile building block for the synthesis of more complex, novel heterocyclic compounds. The primary amine group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of new ring systems fused to or incorporating the cyclopropylamine (B47189) motif.
One common synthetic strategy involves the reaction of the primary amine with bifunctional electrophiles to form various heterocyclic rings. For example:
Reaction with Dicarbonyls: Condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives.
Reaction with Anhydrides: Acylation with anhydrides like phthalic or maleic anhydride, followed by cyclization, can yield fused heterocyclic systems such as phthalimides or pyridazinediones. mdpi.com
Cycloaddition Reactions: The amine can be converted into other functional groups that participate in cycloaddition reactions to build complex polycyclic structures.
These synthetic explorations aim to graft new functionalities onto the rigid cyclopropane core. By creating novel heterocyclic derivatives, chemists can explore new regions of chemical space, potentially discovering compounds with entirely new pharmacological profiles or improved properties such as enhanced selectivity or better oral bioavailability. The cyclopropane unit remains a key structural element, maintaining the rigid three-dimensional presentation of the parent scaffold while the new heterocyclic portion introduces additional points of interaction with biological targets. researchgate.net
Advanced Research Perspectives and Future Directions
Development of Novel and More Efficient Enantioselective Synthetic Routes
The biological activity of 2-arylcyclopropylamine derivatives is highly dependent on their stereochemistry. Consequently, a primary focus of future research is the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms, yielding specific enantiomers.
Modern asymmetric synthesis has moved beyond classical resolution, focusing on catalytic methods that can generate the desired chiral product directly and efficiently. For a molecule like 2-(3-bromophenyl)cyclopropan-1-amine, this involves creating the chiral cyclopropane (B1198618) ring with high stereoselectivity. mdpi.com Future strategies will likely leverage advancements in transition-metal catalysis, biocatalysis, and photoredox catalysis. nih.govnih.govdicp.ac.cn
Asymmetric Catalysis : This involves using chiral catalysts, often complexes of metals like rhodium, copper, or cobalt, to direct the formation of one enantiomer over the other. mdpi.comrsc.org For instance, the asymmetric cyclopropanation of styrene (B11656) derivatives using novel carbene precursors, such as gem-dichloroalkanes, offers a safer and more general alternative to traditional diazoalkane chemistry. nih.govdicp.ac.cn
Biocatalysis : The use of engineered enzymes, such as myoglobin (B1173299) or P450 variants, presents a powerful and environmentally friendly approach. nih.gov These biocatalysts can perform complex cyclopropanation reactions with exceptional levels of diastereo- and enantioselectivity under mild conditions. nih.gov
Photoredox Catalysis : This emerging field uses light to drive chemical reactions. Dual-catalyst systems, combining a photoredox catalyst with a chiral Lewis acid, have shown promise in controlling the stereochemistry of cycloadditions, a strategy that could be adapted for cyclopropane synthesis. nih.gov
These advanced synthetic routes are crucial for efficiently producing enantiomerically pure this compound, enabling more precise studies of its biological activity and therapeutic potential.
| Synthetic Strategy | Key Features | Potential Advantages | Representative Catalyst Classes |
| Asymmetric Chemocatalysis | Utilizes chiral metal-ligand complexes to control stereochemistry. | High turnover, broad substrate scope, tunable reactivity. | Chiral Rhodium (Rh), Copper (Cu), Cobalt (Co) complexes. mdpi.comrsc.org |
| Biocatalysis | Employs engineered enzymes to perform stereoselective transformations. | Exceptional selectivity (>99% ee), mild reaction conditions, environmentally benign. | Engineered Myoglobins, Cytochrome P450 enzymes. nih.gov |
| Photoredox Catalysis | Uses light energy in combination with a photocatalyst and a chiral catalyst. | Access to unique reaction pathways, high stereocontrol in cycloadditions. | Iridium (Ir) or Ruthenium (Ru) photosensitizers with chiral Lewis acids. nih.gov |
Integration of Advanced Computational Methods for Predictive Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry for accelerating the discovery and optimization of new therapeutic agents. tandfonline.comresearchgate.net For derivatives of this compound, computational methods are pivotal in designing next-generation molecules with enhanced potency, selectivity, and pharmacokinetic properties.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as the active site of LSD1. nih.govnih.gov By simulating the interaction of this compound with its target, researchers can understand key binding interactions and the role of the bromine substituent. This insight guides the design of new analogs with improved affinity. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.govresearchgate.net This is crucial for evaluating the durability of the inhibitory effect and identifying potential resistance mechanisms.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charge, or hydrophobic character would be beneficial for activity, thereby guiding the rational design of more potent inhibitors. nih.govnih.gov
By integrating these computational tools, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error approaches. tandfonline.com
| Computational Method | Primary Application for this compound | Information Gained |
| Molecular Docking | Predicting the binding mode within a target protein's active site (e.g., LSD1). nih.gov | Binding affinity, key amino acid interactions, role of specific functional groups. tandfonline.comnih.gov |
| Molecular Dynamics (MD) | Simulating the stability and dynamics of the protein-ligand complex over time. nih.gov | Stability of binding pose, conformational flexibility, calculation of binding free energy. researchgate.netmdpi.com |
| 3D-QSAR | Correlating structural features of analogs with their biological activity. nih.govnih.gov | Predictive models for designing new compounds with enhanced potency. mdpi.com |
Exploration of Diverse Chemical Space through Scaffold Diversification
While this compound is a valuable lead structure, exploring structural modifications of its core scaffold is a key strategy for discovering new chemical entities with novel or improved biological properties. This process, known as scaffold hopping or diversification, aims to expand into new, patentable chemical space while retaining the key pharmacophoric features required for activity. nih.govtandfonline.comuniroma1.it
For the this compound scaffold, diversification can be pursued through several avenues:
Phenyl Ring Modification : The bromo-substituent can be replaced with other groups through bioisosterism to fine-tune properties like metabolic stability, solubility, and target engagement. cambridgemedchemconsulting.comdrugdesign.orguniroma1.it For example, replacing the bromine with a trifluoromethyl group could alter lipophilicity and block metabolic oxidation, while replacing it with a different halogen could modulate halogen bonding interactions with the target protein. cambridgemedchemconsulting.com
Cyclopropane Ring Analogs : The rigid cyclopropane ring is crucial for the molecule's conformation. Future research could explore replacing it with other small, strained rings (e.g., aziridine (B145994), oxirane) or slightly larger rings (e.g., cyclobutane) to probe the impact on binding and activity.
Amine Group Derivatization : The primary amine is often a key interaction point with the biological target. Modifying this group by creating amides, sulfonamides, or incorporating it into a heterocyclic system can lead to altered selectivity profiles, targeting different enzymes or receptor subtypes.
This systematic exploration of the chemical space around the core scaffold is a powerful strategy for lead optimization, potentially yielding compounds with improved therapeutic indices and novel applications. researchgate.netbhsai.org
| Diversification Strategy | Example Modification | Potential Therapeutic Goal |
| Phenyl Ring Bioisosterism | Replace 3-bromo with 3-chloro, 3-trifluoromethyl, or a small heterocycle (e.g., pyridine). cambridgemedchemconsulting.comctppc.org | Modulate metabolic stability, alter target selectivity, improve pharmacokinetic properties. ctppc.org |
| Scaffold Hopping | Replace the phenylcyclopropane core with a different bicyclic or conformationally restricted scaffold. researchgate.net | Discover novel intellectual property, overcome existing patents, find new biological targets. uniroma1.it |
| Amine Group Modification | Acylation to form amides or incorporation into a heterocyclic ring (e.g., piperidine). | Enhance binding affinity, improve selectivity between enzyme isoforms (e.g., LSD1 vs. MAO). |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)cyclopropan-1-amine?
Methodological Answer: The synthesis typically involves cyclopropanation of a bromophenyl-substituted precursor. Key steps include:
- Intermediate Preparation : Use of 3-bromophenyl trifluoromethanesulfonate () as a reactive intermediate for coupling.
- Cyclopropanation : Employing [2+1] cycloaddition strategies, such as the Simmons–Smith reaction, to form the cyclopropane ring.
- Amine Functionalization : Reduction of nitrile or nitro groups to the amine, or direct substitution via Buchwald–Hartwig amination.
| Synthetic Route | Key Reagents | Reference |
|---|---|---|
| Triflate coupling | Pd catalysts, ligands | |
| Cyclopropanation | CH₂I₂/Zn(Cu) |
Note : Hydrochloride salts of this compound are often isolated for stability ( ).
Q. How can spectroscopic methods (NMR, X-ray) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using the bromophenyl group’s deshielding effect (~7.2–7.6 ppm for aromatic protons) and cyclopropane ring protons (1.5–2.5 ppm, split due to ring strain) ().
- X-ray Crystallography : Use SHELX software ( ) to resolve the cyclopropane ring geometry. Key parameters:
-
C-C bond lengths: ~1.51 Å (cyclopropane).
-
Dihedral angle between phenyl and cyclopropane: Critical for assessing steric interactions.
Data Contradiction Tip : If NMR data conflicts with computational predictions (e.g., DFT-optimized structures), re-evaluate solvent effects or crystal packing forces ().
Advanced Research Questions
Q. What challenges arise in resolving enantiomers of this compound, and how are they addressed?
Methodological Answer: Enantiomer separation is complicated by the compound’s small size and limited chromophores. Strategies include:
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) with heptane/ethanol mobile phases.
- X-ray Flack Parameter : Apply the Flack parameter () during refinement in SHELXL ( ) to determine absolute configuration.
- Circular Dichroism (CD) : Correlate experimental CD spectra with TD-DFT calculations to confirm enantiomeric purity.
Key Reference : Flack’s parameter avoids false chirality-polarity indications in near-centrosymmetric structures ().
Q. How does hydrogen bonding influence the supramolecular assembly of this compound?
Methodological Answer: The amine group participates in N–H···X (X = Br, O, N) interactions, forming 1D chains or 2D networks. Analysis steps:
- Graph Set Analysis : Use Etter’s rules ( ) to classify hydrogen-bond motifs (e.g., R₂²(8) rings).
- Thermal Stability : Correlate hydrogen-bond strength (via DSC/TGA) with crystal packing efficiency.
| Interaction Type | Bond Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···Br | 3.1–3.3 | 150–165 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
